

Application Notes and Protocols for IGF1R-tide Cell-Based Assay Development

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Compound of Interest

Compound Name: IGF1Rtide

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Introduction

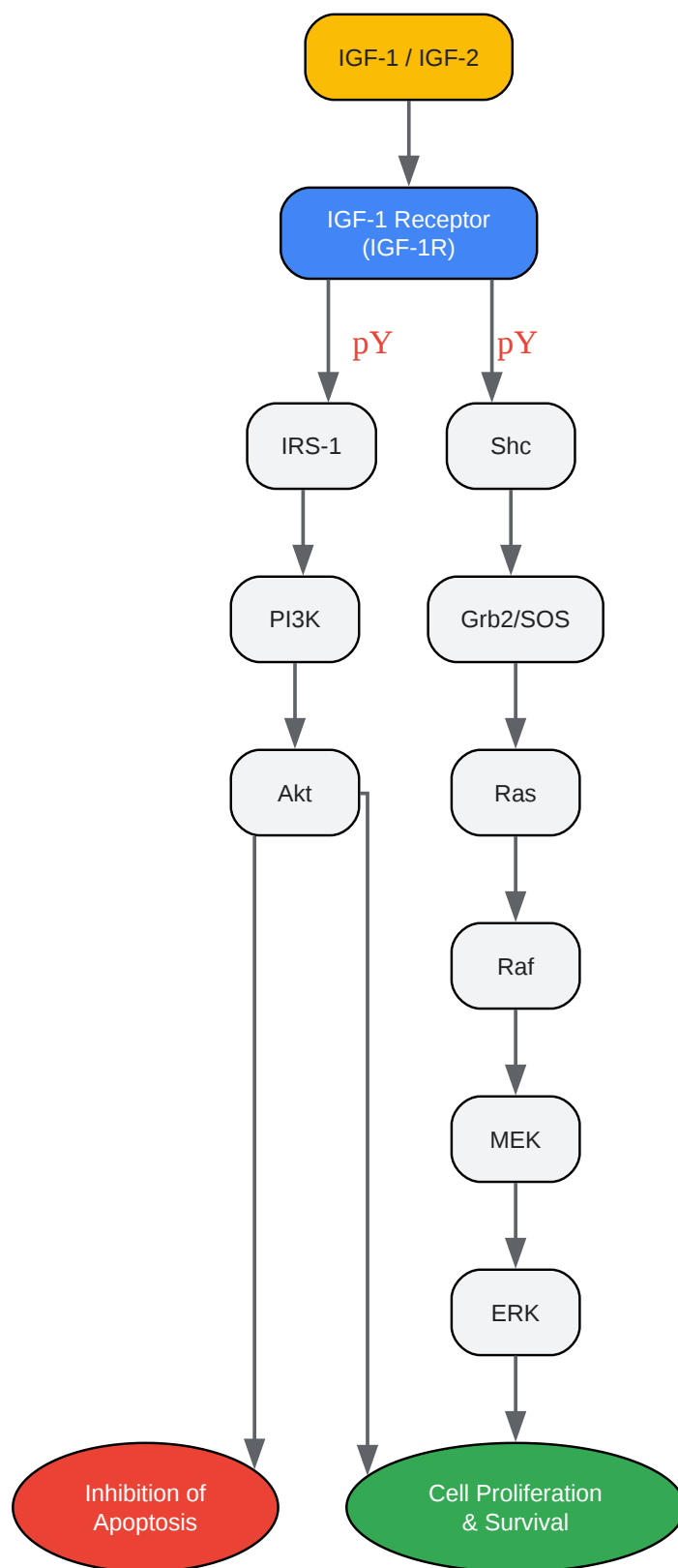
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a pivotal role in cell growth, proliferation, differentiation, and survival.[1][2] Dysregulation of the IGF-1R signaling pathway is implicated in the pathogenesis of various cancers, making it a critical target for therapeutic intervention.[3][4] The development of robust and reliable assays to measure IGF-1R kinase activity is essential for the discovery and characterization of novel inhibitors.

IGF1R-tide is a synthetic peptide substrate designed for the specific and sensitive measurement of IGF-1R kinase activity.[1][5] This 14-amino acid peptide (sequence: KKKSPGEYVNIEFG) is derived from the phosphorylation site (residues 891-902) of the human insulin receptor substrate 1 (IRS-1), a key downstream effector of IGF-1R.[6] This application note provides detailed protocols for both a biochemical and a conceptual cell-based assay using IGF1R-tide to quantify IGF-1R kinase activity, enabling researchers to screen for inhibitors and elucidate signaling pathways.

IGF-1R Signaling Pathway

Upon binding of its ligands, IGF-1 or IGF-2, the IGF-1R undergoes a conformational change, leading to autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[7] This activation triggers the recruitment and phosphorylation of substrate proteins,

including IRS-1 and Shc.[8] Phosphorylated IRS-1 serves as a docking site for various signaling molecules, initiating downstream cascades such as the PI3K-Akt and Ras-MAPK pathways, which are crucial for cell proliferation and survival.[2][8]



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IGF-1R Signaling Pathway

Data Presentation: IGF-1R Inhibitor Profiling

The following table summarizes representative data from biochemical assays using IGF1R-tide to characterize the potency of known kinase inhibitors.

Compound	Target(s)	IC50 (nM)	Assay Format
OSI-906	IGF-1R, IR	17	Cell-based
AEW541	IGF-1R	45	Biochemical
AG538	IGF-1R, IR	110	Biochemical
Staurosporine	Pan-kinase	10	Biochemical

Note: IC50 values can vary depending on assay conditions, including ATP concentration and substrate.

Experimental Protocols

Protocol 1: In Vitro Biochemical IGF-1R Kinase Assay

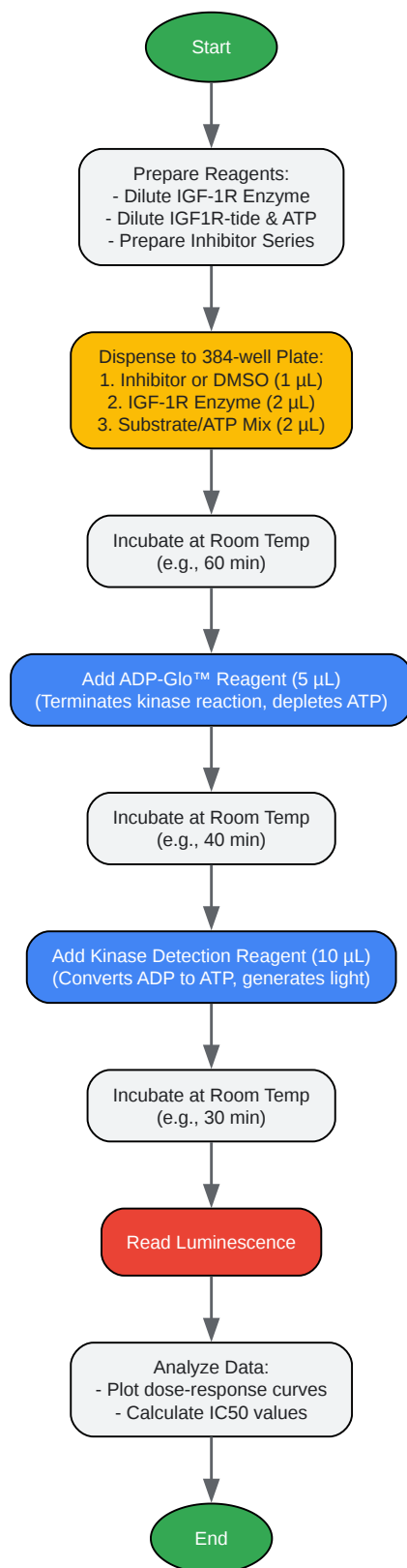
This protocol details a luminescent-based assay to measure the in vitro phosphorylation of IGF1R-tide by purified IGF-1R enzyme. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

- Active IGF-1R enzyme
- IGF1R-tide peptide (KKKSPGEYVNIEFG)[6]
- Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[3]
- ATP
- ADP-Glo™ Kinase Assay Kit
- Test compounds (inhibitors)

- 384-well white assay plates

Workflow Diagram:



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Biochemical Kinase Assay Workflow

Procedure:

- Reagent Preparation:
 - Prepare a serial dilution of test compounds in DMSO.
 - Dilute active IGF-1R enzyme and IGF1R-tide substrate in Kinase Assay Buffer to the desired concentrations.
 - Prepare the ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the K_m for IGF-1R.
- Assay Plate Setup:
 - Add 1 μ L of diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
 - Add 2 μ L of diluted IGF-1R enzyme to each well.
 - Initiate the kinase reaction by adding 2 μ L of the IGF1R-tide/ATP mixture to each well.
- Kinase Reaction:
 - Incubate the plate at room temperature for 60 minutes.
- Signal Generation:
 - Add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
 - Add 10 μ L of Kinase Detection Reagent to each well. This will convert the ADP generated by the kinase reaction into ATP and then into a luminescent signal.

- Incubate at room temperature for 30 minutes.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Plot the luminescent signal against the logarithm of the inhibitor concentration.
 - Calculate the IC₅₀ values using a suitable nonlinear regression model (e.g., four-parameter logistic fit).

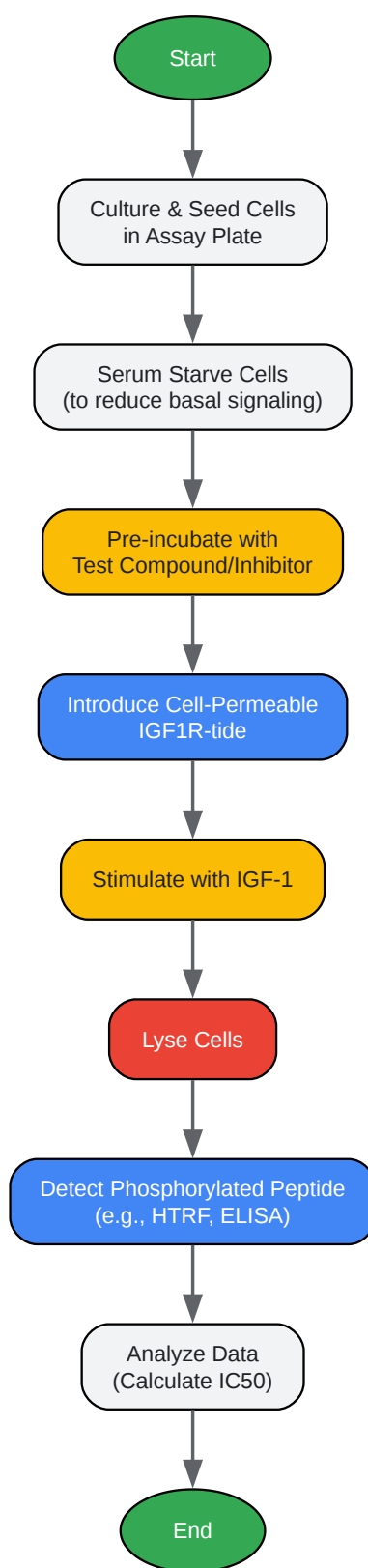
Protocol 2: Conceptual Cell-Based IGF-1R Kinase Assay

This protocol outlines a conceptual framework for measuring endogenous IGF-1R activity in cells using IGF1R-tide. A key challenge is the delivery of the peptide substrate across the cell membrane. This protocol suggests potential strategies to overcome this hurdle.

Principle:

Cells are stimulated to activate endogenous IGF-1R. A modified, cell-permeable IGF1R-tide is introduced into the cells. Following a lysis step, the phosphorylated peptide is quantified using a specific antibody in a format such as a homogeneous time-resolved fluorescence (HTRF) or ELISA-based assay.

Workflow Diagram:



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Cell-Based Assay Logical Flow

Materials:

- Cell line expressing IGF-1R (e.g., MCF-7)
- Cell culture medium and serum
- IGF-1 ligand
- Cell-permeable IGF1R-tide (e.g., conjugated to a cell-penetrating peptide like TAT)
- Test compounds (inhibitors)
- Cell lysis buffer
- Detection reagents (e.g., HTRF antibody pair: anti-phospho-tyrosine donor and anti-tag acceptor on the peptide)

Procedure:

- Cell Culture:
 - Culture cells in appropriate medium and seed them into 96- or 384-well assay plates.
 - Allow cells to adhere overnight.
- Assay Preparation:
 - Serum-starve the cells for 4-24 hours to reduce basal IGF-1R activity.
 - Pre-incubate the cells with a serial dilution of test compounds for 1-2 hours.
- Peptide Delivery and Stimulation:
 - Introduce the cell-permeable IGF1R-tide into the wells and incubate to allow for cellular uptake.
 - Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for a predetermined time (e.g., 10-30 minutes) to activate endogenous IGF-1R.

- Cell Lysis and Detection:
 - Aspirate the medium and lyse the cells by adding lysis buffer containing the detection reagents.
 - Incubate the plate according to the detection assay manufacturer's instructions to allow for antibody binding to the phosphorylated peptide.
- Data Acquisition and Analysis:
 - Measure the signal (e.g., HTRF ratio) using a compatible plate reader.
 - Calculate the IC50 values by plotting the signal against the inhibitor concentration.

Conclusion

The protocols and data presented provide a comprehensive guide for researchers to establish robust assays for the measurement of IGF-1R kinase activity using the specific peptide substrate, IGF1R-tide. The detailed biochemical assay is a reliable method for primary screening and inhibitor characterization, while the conceptual cell-based assay offers a framework for investigating IGF-1R activity within a more physiological context. These tools are invaluable for advancing drug discovery efforts targeting the IGF-1R pathway.

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